Amobarbital-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amobarbital-d5 is a deuterated form of amobarbital, a barbiturate derivative used primarily for its sedative and hypnotic properties. It is often utilized as an internal standard in various analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantification of amobarbital in biological samples . Amobarbital itself is used for the treatment of anxiety, insomnia, and epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amobarbital-d5 involves the incorporation of deuterium atoms into the amobarbital molecule. This can be achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol (CD3OD) as a solvent in the reaction, which facilitates the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Amobarbital-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium hydroxide (NaOH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Amobarbital-d5 is widely used in scientific research, particularly in the fields of:
Mechanism of Action
Amobarbital-d5, like amobarbital, exerts its effects by binding to the gamma-aminobutyric acid (GABAA) receptor at either the alpha or beta subunit. This binding potentiates the effect of gamma-aminobutyric acid (GABA) at the receptor, leading to increased inhibitory postsynaptic currents. Additionally, this compound blocks the AMPA receptor, a subtype of glutamate receptor, further contributing to its sedative and hypnotic effects .
Comparison with Similar Compounds
Similar Compounds
Pentobarbital: Another barbiturate with similar sedative and hypnotic properties.
Phenobarbital: A barbiturate used primarily as an anticonvulsant.
Secobarbital: A short-acting barbiturate used for anesthesia induction.
Uniqueness of Amobarbital-d5
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated amobarbital in complex biological matrices .
Properties
CAS No. |
1190003-63-4 |
---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
5-(3-methylbutyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2 |
InChI Key |
VIROVYVQCGLCII-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CCC(C)C |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.